2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
Description
The compound 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide is a pyrazolo-pyrimidine acetamide derivative characterized by a 3-chlorophenyl substituent at the pyrazolo-pyrimidine core and a 4-methoxyphenyl acetamide side chain. Its molecular formula is inferred as C₂₁H₁₇ClN₅O₃ (molecular weight ~408.8), based on structural analogs such as N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (MW 407.9, ) and N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide (MW 403.4, ).
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-29-16-7-5-14(6-8-16)24-18(27)11-25-12-22-19-17(20(25)28)10-23-26(19)15-4-2-3-13(21)9-15/h2-10,12H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMVWEZBXZNODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 1.88 |
| A549 (lung cancer) | 26.0 |
| HepG2 (liver cancer) | 0.74 mg/mL |
These values indicate that the compound exhibits promising activity against breast and liver cancers, with lower IC50 values suggesting higher potency.
Anti-inflammatory Effects
The structural features of this compound suggest potential anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes:
| Compound | Target Enzyme | IC50 (μmol) |
|---|---|---|
| Compound A | COX-2 | 0.04 ± 0.02 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
The inhibition of COX enzymes suggests that this compound could be a candidate for developing new anti-inflammatory medications.
Case Studies and Research Findings
Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- A study evaluating a related compound showed promising results in reducing tumor size in animal models.
- Another research highlighted the compound's role in decreasing inflammatory markers in induced models of inflammation.
Mechanism of Action
The mechanism of action of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural variations and properties of the target compound and its analogs:
Key Research Findings
Substituent Effects: Chlorophenyl groups (e.g., 3-chlorophenyl in the target) enhance lipophilicity and receptor-binding compared to methoxy or methyl groups .
Biological Potential: Pyrazolo-pyrimidine acetamides with chlorophenyl groups show promise in kinase inhibition, as seen in structurally related compounds . Fluorinated analogs ( ) exhibit higher metabolic stability and bioavailability, suggesting avenues for optimizing the target compound .
Contradictions and Gaps: While highlights insecticidal activity, the target compound’s structural differences (e.g., absence of trifluoromethyl groups) may limit such applications . No direct cytotoxicity or pharmacokinetic data are available for the target compound, necessitating further studies.
Biological Activity
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide is a synthetic compound belonging to the pyrazolopyrimidine class. It has attracted attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core .
- Substituents including 3-chlorophenyl and 4-methoxyphenyl groups.
The structural uniqueness contributes to its interaction with biological targets, influencing its pharmacological properties.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory effects. In particular:
- Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in macrophage cell lines. Studies have shown that compounds with similar structures can effectively reduce NO levels in lipopolysaccharide (LPS)-induced inflammation models .
- Case Study : A related pyrazolo compound demonstrated an IC50 value in the micromolar range against monoamine oxidase B, suggesting potential neuroprotective effects relevant to neurodegenerative diseases .
Anticancer Activity
The anticancer potential of pyrazolo[3,4-d]pyrimidines has also been explored:
- Mechanism : These compounds often act as enzyme inhibitors or modulators of signaling pathways involved in cell proliferation and survival.
- Research Findings : Various studies have reported that modifications to the pyrazolo structure enhance cytotoxicity against cancer cell lines. For instance, derivatives showed significant inhibition of cell viability in various cancer models, with some achieving over 80% inhibition at specific concentrations .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazolopyrimidine Core : This is achieved through cyclization reactions involving appropriate hydrazine derivatives.
- Substitution Reactions : Chlorophenyl and methoxyphenyl groups are introduced via nucleophilic substitution reactions.
The structure-activity relationship indicates that modifications to both the core structure and substituents significantly affect biological activity. For example:
- The presence of electron-donating groups enhances activity against certain targets.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
